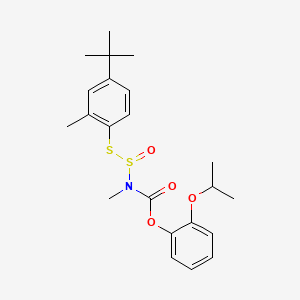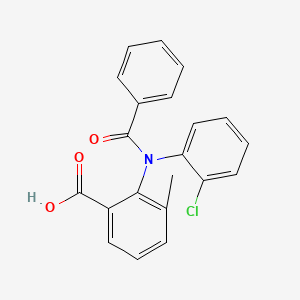
6-Amino-2 3-dicyano-1 4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,3-dicyano-1,4-naphthoquinone is a compound with the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol . It is a derivative of 1,4-naphthoquinone, which is known for its electron-accepting properties and its use in various chemical applications . This compound is particularly interesting due to its unique structure, which includes amino and cyano groups attached to the naphthoquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the development of dyes and pigments due to its deep color and stability.
Wirkmechanismus
The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-8-anilino-2,3-dicyano-1,4-naphthoquinone: This compound has similar structural features but includes an anilino group instead of an amino group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another quinone derivative with dichloro and dicyano groups.
Uniqueness
6-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to its specific combination of amino and cyano groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
80829-94-3 |
|---|---|
Molekularformel |
C12H5N3O2 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2 |
InChI-Schlüssel |
MYCVUNAQKAEDER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


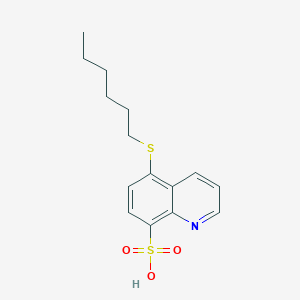
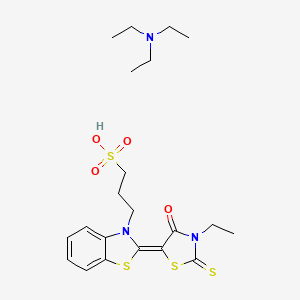
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
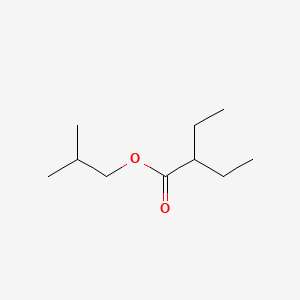
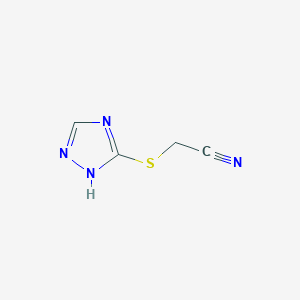
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
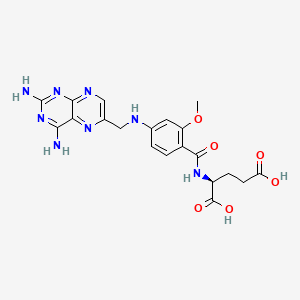
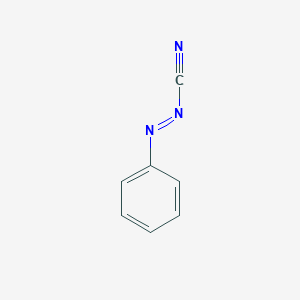
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
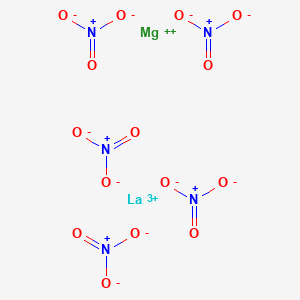
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
